N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-14-23-18-8-4-3-6-16(18)19(24-14)26-12-9-15(10-13-26)25-20(27)17-7-5-11-22-21(17)28-2/h5,7,11,15H,3-4,6,8-10,12-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOSWIEHADCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinazoline ring.
Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions.
Nicotinamide Coupling: The final step involves coupling the quinazoline-piperidine intermediate with a nicotinamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the quinazoline ring or the nicotinamide moiety.
Substitution: Various substitution reactions can occur, especially at the piperidine and quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the piperidine and nicotinamide moieties suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analog 1: 2-Acetamido-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide
- Key Differences :
- Replaces the nicotinamide group with a 4-(methylthio)butanamide chain.
- Adds an acetamido substituent at the second position of the butanamide backbone.
- Implications: The extended aliphatic chain may alter pharmacokinetic properties (e.g., increased solubility or metabolic stability) compared to the aromatic nicotinamide in the target compound.
Structural Analog 2: BI82235 (4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)
- Key Differences :
- Substitutes the nicotinamide with a 1,3-thiazole-5-carboxamide ring bearing a pyrrole substituent.
- Includes a 4-methyl group on the thiazole ring.
- Implications :
General Structural Comparison Table
Research Findings and Hypotheses
- Target Selectivity : The nicotinamide group in the target compound may favor interactions with NAD(P)-dependent enzymes, whereas BI82235’s thiazole-pyrrole system could target kinases with larger hydrophobic binding pockets.
- Metabolic Stability : The methylthio group in the target compound and Analog 1 may reduce oxidative metabolism compared to BI82235’s methyl and pyrrole groups.
- Synthetic Accessibility : The nicotinamide scaffold is synthetically straightforward, while BI82235’s thiazole-pyrrole linkage may require multi-step synthesis, impacting scalability .
Biological Activity
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.5 g/mol. The structure includes a piperidine moiety and a tetrahydroquinazoline ring, which are known to impart various biological activities.
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives containing piperidine and tetrahydroquinazoline rings have been evaluated for their inhibitory effects on cancer cell proliferation. A study highlighted that certain piperidine derivatives exhibited significant growth inhibition against multiple cancer cell lines, suggesting that the target compound may also possess similar properties .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.49 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 0.75 | Cell cycle arrest |
| Target Compound | Various | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it may exhibit activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases. Similar compounds have demonstrated strong inhibitory effects on AChE, suggesting that the target compound could also be effective in this regard .
Table 2: Enzyme Inhibition Profiles
Antimicrobial Activity
Compounds related to the target have shown varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The presence of the methylthio group in the target compound may enhance its antimicrobial properties .
Case Studies
- In Vitro Studies : A recent study synthesized several derivatives of piperidine and assessed their biological activities. The results indicated that compounds with structural similarities to the target showed moderate to strong antibacterial activity and significant enzyme inhibition .
- In Vivo Studies : Although specific in vivo data for the target compound is limited, related compounds have been tested in animal models demonstrating efficacy in reducing tumor size and improving survival rates in cancer models.
The biological activity of this compound may involve:
- Receptor Binding : Interaction with specific receptors or enzymes leading to downstream effects such as apoptosis or cell cycle arrest.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in cancer proliferation or neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
